![molecular formula C8H11N3O2 B6592460 3-Amino-N,N-dimethyl-4-nitroaniline CAS No. 2069-71-8](/img/structure/B6592460.png)
3-Amino-N,N-dimethyl-4-nitroaniline
Overview
Description
3-Amino-N,N-dimethyl-4-nitroaniline is a chemical compound with the molecular formula C8H11N3O2 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of nitro compounds like 3-Amino-N,N-dimethyl-4-nitroaniline can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis
The molecular structure of 3-Amino-N,N-dimethyl-4-nitroaniline consists of N-methylamino and 4-nitro groups that are nearly coplanar with the benzene ring .Chemical Reactions Analysis
Nitro compounds are known to be toxic and many methods have been developed to reduce nitro groups . The reaction of nitro compounds can be represented as: R − NO 2 + 6H ⊕ + 6e ⊖ → RNH 2 + 2H 2O .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-N,N-dimethyl-4-nitroaniline include its molecular weight, density, melting point, boiling point, and toxicity .Scientific Research Applications
Non-Linear Optical (NLO) Materials
3-Amino-N,N-dimethyl-4-nitroaniline: serves as an aromatic intermediate and a model compound for studying the structure of NLO organic materials. Researchers investigate its nonlinear optical properties, which are crucial for applications like frequency conversion, optical switching, and data communication. The nitro and amino groups contribute to its NLO behavior, making it a valuable candidate for designing advanced optical devices .
Safety and Hazards
Mechanism of Action
Mode of Action
As a nitroaniline derivative, it may undergo enzymatic reduction to form reactive intermediates that can bind to cellular macromolecules .
Biochemical Pathways
Given its structural similarity to other nitroaniline compounds, it may be involved in pathways related to oxidative stress and enzymatic reduction .
Result of Action
Given its structural similarity to other nitroaniline compounds, it may induce oxidative stress and cause cellular damage .
properties
IUPAC Name |
1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTOMXLUNDWLCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942896 | |
Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N,N-dimethyl-4-nitroaniline | |
CAS RN |
2069-71-8 | |
Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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